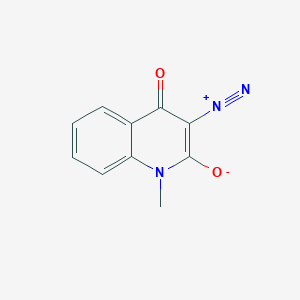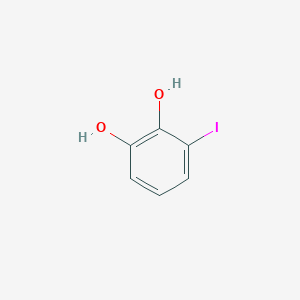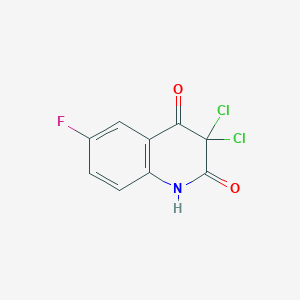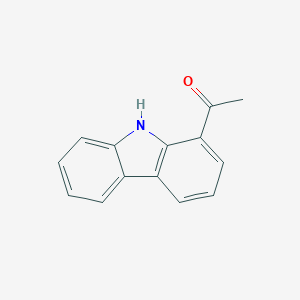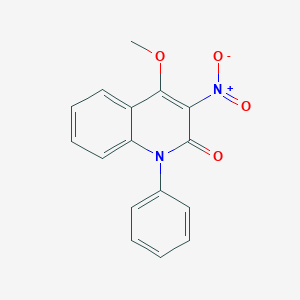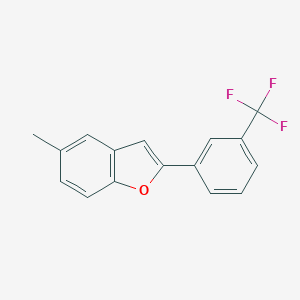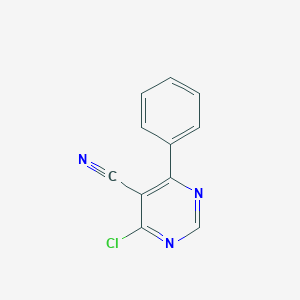
4-Chloro-6-phenylpyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-phenylpyrimidine-5-carbonitrile (CPPC) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPPC belongs to the pyrimidine family of compounds and is known for its unique chemical structure, which makes it an attractive target for drug design and development.
科学研究应用
4-Chloro-6-phenylpyrimidine-5-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antimicrobial, antiviral, anti-inflammatory, and anticancer properties. 4-Chloro-6-phenylpyrimidine-5-carbonitrile has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). 4-Chloro-6-phenylpyrimidine-5-carbonitrile has been investigated as a potential lead compound for the development of novel drugs for the treatment of various diseases.
作用机制
The mechanism of action of 4-Chloro-6-phenylpyrimidine-5-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors involved in disease progression. 4-Chloro-6-phenylpyrimidine-5-carbonitrile has been shown to inhibit the activity of protein kinases, which play a crucial role in cell growth and division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-Chloro-6-phenylpyrimidine-5-carbonitrile has been found to bind to the active site of these enzymes and prevent their activity, leading to the inhibition of disease progression.
生化和生理效应
4-Chloro-6-phenylpyrimidine-5-carbonitrile has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 4-Chloro-6-phenylpyrimidine-5-carbonitrile has been found to have a low toxicity profile and has been shown to have minimal side effects in animal studies.
实验室实验的优点和局限性
4-Chloro-6-phenylpyrimidine-5-carbonitrile has several advantages and limitations for lab experiments. Its unique chemical structure makes it an attractive target for drug design and development. It has been shown to have potent biological activity and a low toxicity profile. However, 4-Chloro-6-phenylpyrimidine-5-carbonitrile is a relatively new compound, and its synthesis method is not well established. It is also a challenging compound to work with due to its low solubility in water and other solvents.
未来方向
4-Chloro-6-phenylpyrimidine-5-carbonitrile has several potential future directions in the field of medicinal chemistry. It can be used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer and viral infections. Future research can focus on optimizing the synthesis method of 4-Chloro-6-phenylpyrimidine-5-carbonitrile to increase its yield and reduce its cost. Additionally, further studies can be conducted to elucidate the mechanism of action of 4-Chloro-6-phenylpyrimidine-5-carbonitrile and its potential therapeutic targets. Finally, future research can focus on developing more potent and selective analogs of 4-Chloro-6-phenylpyrimidine-5-carbonitrile with improved pharmacological properties.
合成方法
4-Chloro-6-phenylpyrimidine-5-carbonitrile can be synthesized using various methods, including the Biginelli reaction, microwave-assisted synthesis, and one-pot synthesis. The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. Microwave-assisted synthesis involves the use of microwave radiation to accelerate the reaction rate and reduce the reaction time. One-pot synthesis involves the simultaneous reaction of multiple reactants in a single reaction vessel. The choice of synthesis method depends on the desired yield, reaction time, and cost-effectiveness.
属性
CAS 编号 |
40889-24-5 |
|---|---|
产品名称 |
4-Chloro-6-phenylpyrimidine-5-carbonitrile |
分子式 |
C11H6ClN3 |
分子量 |
215.64 g/mol |
IUPAC 名称 |
4-chloro-6-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6ClN3/c12-11-9(6-13)10(14-7-15-11)8-4-2-1-3-5-8/h1-5,7H |
InChI 键 |
BFQQETAXLWKTMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)Cl)C#N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



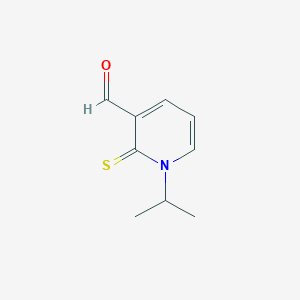
![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)
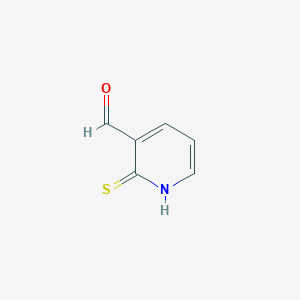
![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)
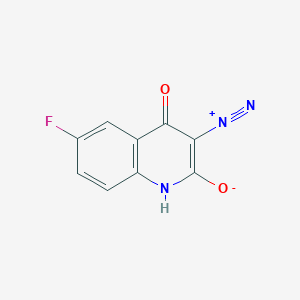
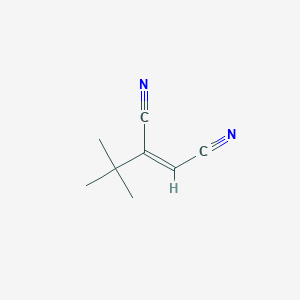
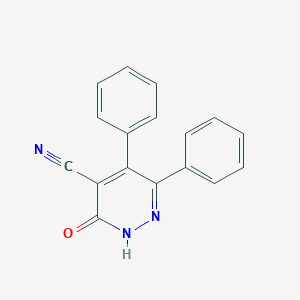
![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)
